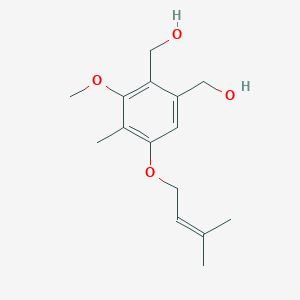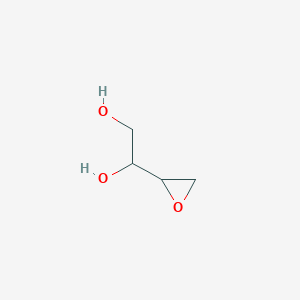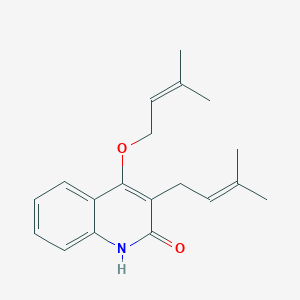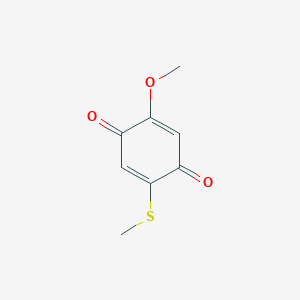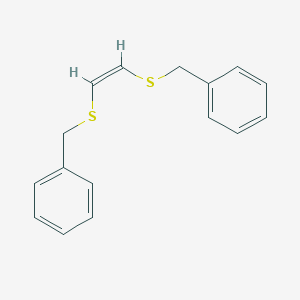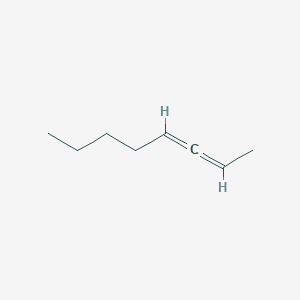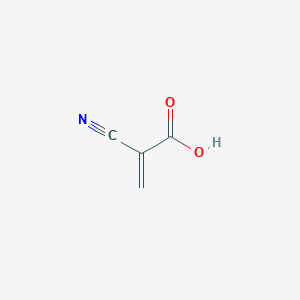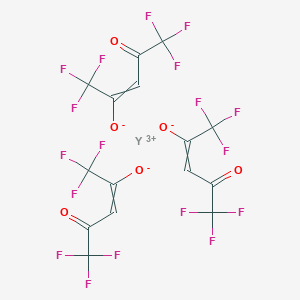
ヘキサフルオロアセチルアセトナトイットリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Yttrium hexafluoroacetylacetonate is a metal-organic compound with the chemical formula Y(C_5HF_6O_2)_3. It is known for its yellow or orange-yellow crystalline powder appearance and has a melting point of approximately 250°C . This compound is widely used in various scientific and industrial applications due to its unique properties.
科学的研究の応用
医療画像診断と治療
ヘキサフルオロアセチルアセトナトイットリウムは、イットリウムの配位と放射化学的特性により、医療画像診断と治療において役割を果たします。 同位体イットリウム-90は、特に肝臓がん治療において、放射性医薬品の内部放射線療法に使用されます . また、陽電子放出断層撮影(PET)画像のトレーサーとしても使用されます .
高偏極核磁気共鳴画像法(MRI)
自然界に豊富に存在する同位体イットリウム-89は、台頭しつつある高偏極核磁気共鳴画像法の分野で有望視されています。 この技術は特定の核の信号を増強し、医療診断のための詳細な画像を提供します .
レーザー
ヘキサフルオロアセチルアセトナトを含むイットリウム化合物は、医療用レーザーの製造に使用されます。 これらのレーザーは、手術や非侵襲治療を含むさまざまな医療手順で使用されます .
超伝導体
イットリウムベースの材料は、高温超伝導体の開発に不可欠です。 これらの材料は、MRIマシンやその他の電子機器で使用される強力な磁石の製造に不可欠です .
生体医療用インプラント
ヒドロキシアパタイトやイットリウム正方晶ジルコニア多結晶(Y-TZP)などのイットリウムドープ材料は、その優れた機械的特性と生体適合性から、整形外科の全股関節置換術に使用されます .
放射性医薬品
ヘキサフルオロアセチルアセトナトイットリウムは、放射性医薬品用のイットリウム-90錯体の合成に関与しています。 これらは、さまざまな癌の標的治療に使用され、健康な組織への被曝を最小限に抑えながら、腫瘍細胞に直接放射線を照射します .
Safety and Hazards
This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and washing contaminated clothing before reuse .
作用機序
Target of Action
Yttrium hexafluoroacetylacetonate, also known as Yttrium(III) hexafluoroacetylacetonate, is a complex compound with the molecular formula Y(C5HF6O2)3 · 2H2O It’s known that yttrium-based compounds are often used in targeted radionuclide therapy (trt) for cancer treatment . In TRT, radionuclides are conjugated with molecules that bind to specific cancer cell markers .
Mode of Action
In the context of trt, the radionuclides deliver radioactive isotopes directly to tumor cells, causing radiation-induced cell damage . This damage occurs directly through DNA ionization or indirectly via reactive oxygen species .
Biochemical Pathways
In the broader context of trt, the therapeutic impact extends to adjacent non-irradiated cells through a phenomenon known as the "bystander effect" .
Result of Action
In the context of trt, the result of action would typically be the death of targeted cancer cells due to the delivered radiation .
生化学分析
Biochemical Properties
Yttrium hexafluoroacetylacetonate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various metal-sites of bio-macromolecules, potentially disturbing the functions of metal-biomolecule complexes . For instance, yttrium hexafluoroacetylacetonate can bind to α-globulin more selectively than to albumin, indicating a strong affinity for specific proteins . Additionally, it can interact with negatively charged side chains of amino acids such as aspartic acid and glutamic acid, modulating the surface charge distribution of proteins .
Cellular Effects
Yttrium hexafluoroacetylacetonate influences various cellular processes and functions. Studies have shown that yttrium compounds, including yttrium hexafluoroacetylacetonate, can induce oxidative stress and cellular damage . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by generating reactive oxygen species (ROS) and causing DNA damage . The impact on cell function includes alterations in cell proliferation, apoptosis, and necrosis, which are critical for understanding its potential therapeutic and toxicological effects.
Molecular Mechanism
The molecular mechanism of action of yttrium hexafluoroacetylacetonate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Yttrium hexafluoroacetylacetonate can form complexes with DNA, leading to the cleavage of supercoiled DNA and affecting its structural integrity . This compound can also inhibit or activate specific enzymes by binding to their active sites, thereby modulating their catalytic activities. The changes in gene expression induced by yttrium hexafluoroacetylacetonate are associated with its ability to interact with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of yttrium hexafluoroacetylacetonate can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its degradation products can influence its biochemical activity . Long-term exposure to yttrium hexafluoroacetylacetonate has been shown to cause persistent oxidative stress and cellular damage, which can affect the overall health and function of cells . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of yttrium hexafluoroacetylacetonate vary with different dosages in animal models. At lower doses, this compound can enhance certain cellular functions, while higher doses may lead to toxic or adverse effects . For example, high doses of yttrium hexafluoroacetylacetonate have been associated with increased oxidative stress, apoptosis, and necrosis in peripheral blood cells . Understanding the dosage effects is essential for determining the therapeutic window and potential risks of using this compound in biomedical applications.
Metabolic Pathways
Yttrium hexafluoroacetylacetonate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can affect the activity of enzymes involved in oxidative phosphorylation, glycolysis, and other metabolic processes . By modulating these pathways, yttrium hexafluoroacetylacetonate can influence the overall metabolic state of cells and tissues, which is important for understanding its biochemical and physiological effects.
Transport and Distribution
The transport and distribution of yttrium hexafluoroacetylacetonate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through endocytosis and distributed to various cellular compartments . Once inside the cells, yttrium hexafluoroacetylacetonate can interact with intracellular proteins and organelles, affecting its localization and accumulation. The distribution patterns of this compound are critical for understanding its cellular and tissue-specific effects.
Subcellular Localization
Yttrium hexafluoroacetylacetonate exhibits specific subcellular localization, which can influence its activity and function. This compound is primarily localized in the cell wall, organelles, and soluble fractions of cells . The subcellular distribution of yttrium hexafluoroacetylacetonate is determined by its interactions with cellular components such as cellulose, pectin, and other biomacromolecules
準備方法
Synthetic Routes and Reaction Conditions: Yttrium hexafluoroacetylacetonate can be synthesized through the reaction of yttrium chloride with hexafluoroacetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetone under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of yttrium hexafluoroacetylacetonate often involves large-scale chemical vapor deposition (CVD) processes. These processes utilize yttrium hexafluoroacetylacetonate as a precursor for the deposition of yttrium oxide thin films, which are used in various electronic and optical applications .
化学反応の分析
Types of Reactions: Yttr
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Yttrium hexafluoroacetylacetonate involves the reaction of Yttrium chloride with hexafluoroacetylacetone in the presence of a base.", "Starting Materials": [ "Yttrium chloride", "Hexafluoroacetylacetone", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve Yttrium chloride in a solvent to form a Yttrium chloride solution", "Add a stoichiometric amount of hexafluoroacetylacetone to the Yttrium chloride solution", "Add a base to the solution to initiate the reaction", "Heat the solution under reflux for several hours", "Cool the solution to room temperature and filter the precipitate", "Wash the precipitate with a suitable solvent to remove impurities", "Dry the product under vacuum to obtain Yttrium hexafluoroacetylacetonate as a yellow powder" ] } | |
CAS番号 |
18911-76-7 |
分子式 |
C15H6F18O6Y |
分子量 |
713.08 g/mol |
IUPAC名 |
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;yttrium |
InChI |
InChI=1S/3C5H2F6O2.Y/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1-; |
InChIキー |
QYKMGZLZIBNPQL-JVUUZWNBSA-N |
異性体SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Y] |
SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Y+3] |
正規SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Y] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Yttrium hexafluoroacetylacetonate in fabricating SOFCs?
A1: Yttrium hexafluoroacetylacetonate (Y6FA) serves as a precursor for yttrium oxide (Y2O3) in the fabrication of yttria-stabilized zirconia (YSZ) electrolytes for SOFCs []. The research highlights the use of plasma-enhanced metalorganic chemical vapor deposition (PE-MOCVD) to deposit thin, dense YSZ layers using Y6FA and zirconium tert butoxide (ZrTB) as precursors. This method offers a lower-temperature alternative to conventional fabrication techniques [].
Q2: How does the concentration of Y6FA affect the properties of the deposited YSZ film?
A2: The study found a direct relationship between the concentration of Y6FA in the gas phase and the crystalline phase of the deposited YSZ film, as determined by X-ray diffraction []. This suggests careful control over Y6FA concentration is crucial for achieving desired YSZ properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


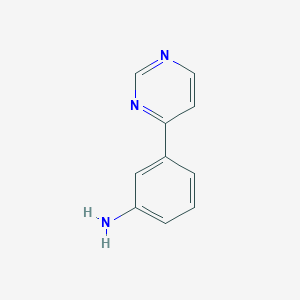
![(1R,4R)-bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B100855.png)
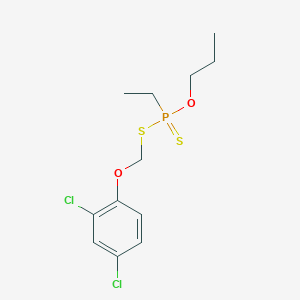
![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)
![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)
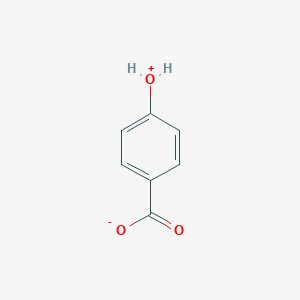
![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)
